molecular formula C16H15NO5S2 B2383394 Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932304-00-2

Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2383394
CAS No.: 932304-00-2
M. Wt: 365.42
InChI Key: YYBIFGSXNMDUJG-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative characterized by a fused benzothiophene core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a sulfonamide moiety linked to a 2-furylmethylamine. This structure combines a heteroaromatic benzothiophene scaffold with a sulfonamide-functionalized furan ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

ethyl 3-(furan-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-2-21-16(18)14-15(12-7-3-4-8-13(12)23-14)24(19,20)17-10-11-6-5-9-22-11/h3-9,17H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBIFGSXNMDUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction.

    Sulfonylation: The amino group is sulfonylated using sulfonyl chlorides under basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the furan and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzothiophene-2-carboxylate sulfonamides, where variations in the sulfonamide substituent significantly influence molecular properties.

Structural and Functional Group Comparisons

Compound Name (CAS RN) Substituent on Sulfonamide Molecular Formula Key Features
Target Compound 2-Furylmethyl C₁₇H₁₅NO₅S₂ (inferred) Heteroaromatic furan ring; potential for enhanced polarity and H-bonding.
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (932303-37-2) 4-Methylphenyl C₁₉H₁₇NO₄S₂ Lipophilic methyl group; may improve membrane permeability.
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (932464-72-7) 4-(2-Fluorophenyl)piperazinyl C₂₂H₂₂FN₃O₄S₂ Fluorine and piperazine enhance electronic effects and bioavailability.
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (89139-51-5) 3-Methylphenyl C₁₉H₁₇NO₄S₂ Meta-substitution may alter steric interactions in binding sites.
Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate (88626-25-9) 5-Chloro-2,4-dimethoxyphenyl C₁₉H₁₈ClNO₆S₂ Electron-withdrawing Cl and OMe groups; possible antimicrobial activity.
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (932520-41-7) 3-Fluoro-4-methylphenyl C₁₈H₁₆FNO₄S₂ Fluorine and methyl synergize for optimized pharmacokinetics.

Key Research Findings and Implications

Electronic Effects : Fluorinated derivatives (e.g., CAS 932520-41-7 and 932464-72-7) exhibit increased electronegativity, which may enhance binding to electron-rich biological targets like enzymes or receptors .

Lipophilicity : Methyl-substituted analogs (e.g., CAS 932303-37-2 and 89139-51-5) demonstrate higher logP values, suggesting improved passive diffusion across biological membranes .

Biological Activity : The chloro-dimethoxy derivative (CAS 88626-25-9) has structural motifs associated with antimicrobial and anticancer agents, though specific data remain unpublished .

Solubility and Stability : The target compound’s furan ring may confer better aqueous solubility than phenyl analogs, though this requires experimental validation.

Biological Activity

Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H15_{15}N O5_5S2_2
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 932304-00-2

The compound features a benzothiophene core, a furan ring, and an ethyl ester group, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group enhances its ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of benzothiophene compounds have shown significant activity against various pathogens:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Escherichia coli
  • Candida tropicalis

In one study, the compound demonstrated moderate-to-potent antimicrobial activity when tested at concentrations around 50 mg/ml, with results indicating that electron-withdrawing groups enhance efficacy against these microorganisms .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that benzothiophene derivatives can exhibit cytotoxic effects against human tumor cell lines. The presence of specific substituents on the benzothiophene core appears to influence the degree of activity, with some modifications leading to increased potency against cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A series of experiments evaluated the antimicrobial activity of synthesized derivatives compared to standard antibiotics.
    • Results indicated significant zones of inhibition for Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to more effective antimicrobial agents .
  • Anticancer Activity Assessment :
    • In vitro assays were conducted to assess the cytotoxic effects on two human cancer cell lines.
    • Compounds exhibited varying degrees of cytotoxicity, with some derivatives showing promising results that warrant further investigation into their mechanisms .

Data Tables

Biological ActivityTest OrganismConcentration (mg/ml)Zone of Inhibition (mm)
AntimicrobialStaphylococcus aureus5015
AntimicrobialPseudomonas aeruginosa5012
AntimicrobialEscherichia coli5014
AntifungalCandida tropicalis5010

Q & A

Basic Synthesis: What are the established synthetic routes for Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzothiophene core via cyclization of substituted thiophenol derivatives, often using Friedel-Crafts acylation or transition-metal-catalyzed coupling .

Sulfonylation : Introduce the sulfonyl group at position 3 using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

Amination : React the sulfonyl chloride intermediate with 2-furylmethylamine to form the sulfonamide moiety. This step may require controlled pH (e.g., THF/DMF at 0–5°C) to avoid side reactions .

Esterification : The ethyl carboxylate group at position 2 is typically introduced early via esterification of the corresponding carboxylic acid using ethanol and acid catalysis .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic Characterization: What analytical methods validate the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the benzothiophene core (aromatic protons at δ 7.0–8.5 ppm), sulfonamide NH (δ ~8.5–9.5 ppm), and ethyl ester (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected for C₁₇H₁₆N₂O₅S₂: 408.04 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify ester C=O (~1700 cm⁻¹), sulfonamide S=O (~1350/1150 cm⁻¹), and furan C-O (~1250 cm⁻¹) .
  • HPLC/Purity Analysis : Use reverse-phase C18 columns (ACN/water gradients) to verify purity ≥95% .

Advanced Mechanistic Studies: How does the sulfonamide-furan moiety influence biological target interactions?

Answer:
The sulfonamide group acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase or kinase pockets). The furan ring may engage in π-π stacking or hydrophobic interactions.
Methodological Approaches :

  • Molecular Docking : Use software (AutoDock, Schrödinger) to model binding poses against targets like cyclooxygenase-2 (COX-2) or bacterial dihydropteroate synthase .
  • Enzyme Assays : Test inhibitory activity in vitro (e.g., fluorescence-based assays for IC₅₀ determination) .
  • Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry .

Advanced SAR: How do structural modifications impact bioactivity?

Answer:
Key structural variables and their effects:

Modification Impact on Activity Example
Furan Methylation Increased lipophilicity → enhanced membrane permeability2-Methylfuran derivative
Sulfonamide Substituent Bulky groups (e.g., phenyl) → steric hindrance, reducing bindingEthyl vs. phenyl sulfonamide
Ester Hydrolysis Carboxylic acid derivative → altered solubility and target selectivityEthyl vs. free acid
Experimental Design : Synthesize analogs via parallel synthesis; evaluate via cytotoxicity (MTT assay) and target-specific assays (e.g., kinase inhibition) .

Advanced Data Contradictions: How to resolve discrepancies in reported biological activities?

Answer:
Common sources of contradictions and resolutions:

Purity Differences : Reanalyze compounds via HPLC and NMR; impurities (e.g., unreacted sulfonyl chloride) may skew bioactivity .

Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Solubility Issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .

Structural Misassignment : Re-examine spectral data (e.g., NOESY for stereochemistry) or repeat X-ray crystallography .

Advanced Applications: What non-pharmacological research applications exist for this compound?

Answer:

  • Material Science :
    • Optoelectronic Devices : The benzothiophene core and conjugated furan-sulfonamide system may exhibit tunable fluorescence. Characterize via UV-Vis and fluorescence spectroscopy (λem ~400–500 nm) .
    • Coordination Chemistry : Test as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺) using molar conductivity and ESR spectroscopy .
  • Catalysis : Evaluate as a chiral ligand in asymmetric synthesis (e.g., Henry reaction) by monitoring enantiomeric excess (ee) via chiral HPLC .

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